Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Benzamide Analog
The 4-ethyl substituent adds significant molecular weight and lipophilic bulk compared to the unsubstituted parent compound, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. The target compound has a molecular weight of 350.5 g/mol, whereas the unsubstituted analog has a molecular weight of 322.4 g/mol, representing a 28.1 g/mol increase . This modification is expected to increase logP by approximately 0.8–1.2 units based on Hansch-Fujita π-constant analysis for a para-ethyl substituent, potentially enhancing membrane permeability but also increasing metabolic liability [1]. Direct experimental logP values are not available in the public domain for either compound.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 350.5 g/mol |
| Comparator Or Baseline | N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: 322.4 g/mol |
| Quantified Difference | +28.1 g/mol (8.7% increase) |
| Conditions | Calculated from molecular formula (C22H26N2O2 vs. C20H22N2O2) |
Why This Matters
A molecular weight increase of ~28 g/mol may influence passive diffusion rates and renal clearance thresholds, which are critical considerations in lead optimization and procurement decisions when selecting a specific analog for in vivo experiments.
- [1] Hansch, C., & Fujita, T. ρ-σ-π Analysis. A method for the correlation of biological activity and chemical structure. Journal of the American Chemical Society, 1964, 86(8), 1616-1626. View Source
